molecular formula C7H4N2O2 B1321325 6-Cyanopyridine-2-carboxylic acid CAS No. 872602-74-9

6-Cyanopyridine-2-carboxylic acid

Cat. No. B1321325
M. Wt: 148.12 g/mol
InChI Key: NDFGHOYJWGPBEH-UHFFFAOYSA-N
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Patent
US07879853B2

Procedure details

6-Carbamoyl-pyridine-2-carboxylic acid (compound G1) (500 mg, 3 mmol) and phosphorus oxychloride (POCl3) (15 mL) are heated to reflux temperature for 2 h. The mixture is worked up in the usual manner and the crude product is further used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[CH:6][CH:5]=1)(=O)[NH2:2].P(Cl)(Cl)(Cl)=O>>[C:1]([C:4]1[N:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[CH:6][CH:5]=1)#[N:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(N)(=O)C1=CC=CC(=N1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude product is further used without any purification

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.